5-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE: is a complex organic compound that features a unique combination of heterocyclic structures. The compound includes a benzisoxazole ring fused with a tetrahydro structure, and an oxadiazole ring substituted with a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-METHYL-3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be synthesized from carboxylic acids and amidoximes using dehydrative cyclization methods . The benzisoxazole ring can be formed through cyclization reactions involving ortho-substituted nitrobenzene derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into other heterocyclic structures.
Substitution: The phenyl group in the oxadiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced heterocyclic compounds.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents .
Medicine: The compound’s derivatives have been investigated for their potential anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with various biological targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-METHYL-3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE involves its interaction with specific molecular targets. The oxadiazole ring can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell proliferation .
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Benzisoxazole Derivatives: Compounds with the benzisoxazole ring are known for their pharmacological properties, including antipsychotic and antimicrobial activities.
Uniqueness: This dual-ring system allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C16H15N3O2 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
5-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole |
InChI |
InChI=1S/C16H15N3O2/c1-10-7-8-13-12(9-10)14(19-21-13)16-18-17-15(20-16)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChI Key |
JCVJBNHCIDXFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C(=NO2)C3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.